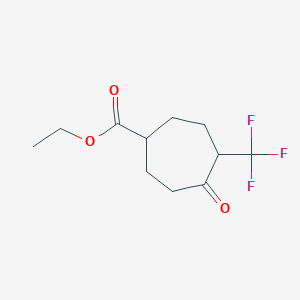

Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate, a mixture of diastereomers, is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is characterized by the presence of a trifluoromethyl group, a cycloheptane ring, and an ester functional group, making it a valuable tool for investigating various phenomena in chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate typically involves the following steps:

Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through a series of cyclization reactions, starting from a suitable precursor such as a linear or branched hydrocarbon chain.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Esterification: The ester functional group is formed by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cycloheptane derivatives.

科学研究应用

Chemistry

Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a reagent in various organic reactions, including:

- Oxidation: Converting to ketones or carboxylic acids using oxidizing agents.

- Reduction: Transforming ketone groups to alcohols using reducing agents .

Biology

Research has explored its potential biological activities, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes, which can be crucial for metabolic pathways in pathogens or cancer cells.

- Receptor Binding Studies: Investigations into its interaction with biological receptors could lead to insights into new therapeutic targets .

Medicine

This compound is being explored for its therapeutic applications:

- Potential development of pharmaceuticals targeting various diseases due to its unique chemical properties.

- Investigations into its safety and efficacy in preclinical studies are ongoing .

Industry

In industrial applications, this compound is used in:

- The production of specialty chemicals and agrochemicals.

- Materials science research where unique chemical properties are advantageous .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in antimicrobial research. For instance, derivatives of similar structures have shown significant activity against various pathogens, suggesting that this compound could be further investigated for similar properties .

In addition, ongoing research focuses on optimizing synthesis routes to improve yield and purity while exploring novel applications in drug discovery and materials science.

作用机制

The mechanism of action of ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

相似化合物的比较

Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-oxo-5-methylcycloheptane-1-carboxylate: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Ethyl 4-oxo-5-(chloromethyl)cycloheptane-1-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Ethyl 4-oxo-5-(bromomethyl)cycloheptane-1-carboxylate:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate (CAS Number: 2138151-98-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C11H15F3O

- Molecular Weight : 252.23 g/mol

- Structure : The compound features a cycloheptane ring with a trifluoromethyl group and a carboxylate moiety, which may influence its reactivity and biological interactions .

Antimicrobial Properties

Recent studies have indicated that organofluorine compounds, including those similar to this compound, exhibit antimicrobial properties. Research has shown that certain fluorinated compounds can inhibit bacterial growth by disrupting metabolic pathways . The specific mechanisms through which this compound exerts its antimicrobial effects require further investigation.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effects of this compound on various cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in specific cancer cells, although the exact pathways remain to be elucidated. For instance, the MTT assay results indicate varying degrees of cytotoxicity across different cell lines, suggesting selective activity .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 15 | Significant cytotoxic effect |

| MCF7 | 30 | Moderate cytotoxic effect |

| A549 | 25 | Selective apoptosis observed |

The proposed mechanism of action for this compound involves interference with metabolic pathways critical for cell survival. Similar compounds have been shown to affect the citric acid cycle and oxidative phosphorylation processes, leading to reduced ATP production and increased reactive oxygen species (ROS) generation .

Case Studies

-

Study on Antimicrobial Activity :

A comparative study analyzed the antimicrobial efficacy of various fluorinated compounds, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development . -

Cytotoxicity in Cancer Research :

In a study examining the cytotoxic effects on breast cancer cells, this compound was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound .

常见问题

Q. Basic: What are the common synthetic routes for Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and trifluoromethylation. A representative approach includes:

Cycloheptane Ring Formation : Utilize a Claisen-like condensation or [4+3] cycloaddition to construct the seven-membered ring.

Trifluoromethyl Introduction : Electrophilic trifluoromethylation using reagents like Togni’s reagent (hypervalent iodine) or copper-mediated cross-coupling.

Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol.

Key Analytical Monitoring : Employ LCMS (e.g., m/z 366 [M+H]+ as in related compounds) and HPLC (retention time analysis under acidic conditions) to track intermediates .

Q. Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) during trifluoromethylation reduce electrophilic byproducts.

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency; Cu(I) salts often improve selectivity .

- In Situ Quenching : Use scavengers (e.g., silica gel or activated carbon) to remove unreacted reagents.

- Real-Time Monitoring : Apply inline FTIR or NMR to detect intermediates and adjust conditions dynamically .

Q. Basic: Which spectroscopic and crystallographic methods are employed for structural characterization?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve the cycloheptane conformation and trifluoromethyl orientation. Use SHELX programs (e.g., SHELXL for refinement) to analyze lattice parameters (e.g., triclinic system with α ≈ 84.8°, β ≈ 80.9°, γ ≈ 88.1°) .

- NMR : ¹⁹F NMR identifies trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm), while ¹H/¹³C NMR confirms ester and ketone groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 306.318 for a related compound) .

Q. Advanced: How to resolve discrepancies between experimental XRD data and computational models?

Methodological Answer:

- Validation Tools : Use PLATON or ADDSYM to check for missed symmetry or twinning in XRD data .

- DFT Comparison : Optimize the structure using Gaussian or ORCA at the B3LYP/6-311G(d,p) level; compare bond lengths/angles with XRD values. Discrepancies >0.05 Å indicate potential refinement errors .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to validate intermolecular interactions in the crystal lattice .

Q. Basic: What role do hydrogen bonds play in the crystal packing of this compound?

Methodological Answer:

Hydrogen bonds (e.g., C=O···H–O or C–F···H–C) stabilize the crystal lattice by directing molecular alignment. For example:

- Ketone Oxygen : Acts as a hydrogen bond acceptor with adjacent hydroxyl or amine groups.

- Trifluoromethyl Group : Participates in weak C–F···H–C interactions, influencing packing density .

Q. Advanced: How to predict and analyze intermolecular interactions using graph set analysis?

Methodological Answer:

- Graph Set Notation : Classify interactions as D (donors), A (acceptors), and S (self). For example, a cyclic dimer may be labeled R₂²(8) .

- Software Tools : Use Mercury or CrystalExplorer to visualize and quantify interaction patterns.

- Energy Calculations : Compute interaction energies (e.g., using PIXEL) to rank hydrogen bonds vs. van der Waals contributions .

Q. Basic: How is ring puckering analyzed in the cycloheptane moiety?

Methodological Answer:

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates. For seven-membered rings, θ > 30° indicates significant non-planarity .

- Torsion Angle Analysis : Compare experimental (XRD) torsion angles with ideal chair/twist-boat conformations.

Q. Advanced: What computational approaches are used to study conformational dynamics?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ring flexibility in explicit solvent (e.g., water/ethanol) using AMBER or GROMACS.

- Metadynamics : Map free energy surfaces to identify stable puckered states.

- QM/MM Hybrid Methods : Combine DFT (for the ring) with molecular mechanics (for the environment) to model solvent effects .

Q. Basic: What are the applications of DFT in studying this compound’s electronic properties?

Methodological Answer:

- Frontier Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the ketone group).

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., trifluoromethyl group) for reaction site prediction.

- Vibrational Analysis : Assign IR/Raman peaks (e.g., C=O stretch at ~1700 cm⁻¹) using B3LYP/cc-pVTZ .

Q. Advanced: How to validate DFT-derived electronic parameters against experimental spectroscopic data?

Methodological Answer:

- NMR Chemical Shift Prediction : Use GIAO-DFT (e.g., ωB97XD/6-311+G(2d,p)) to simulate ¹³C/¹⁹F shifts; deviations >2 ppm suggest inadequate functional selection.

- UV-Vis Calibration : Compare TD-DFT excitation energies with experimental λ_max; adjust solvent models (e.g., PCM) to improve accuracy.

- Spin-Spin Coupling Constants : Validate J values (e.g., ³J_HH) via DFT vs. COSY NMR .

属性

IUPAC Name |

ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3O3/c1-2-17-10(16)7-3-5-8(11(12,13)14)9(15)6-4-7/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKIRGYKIRZEEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(=O)CC1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。